(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid
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Overview
Description
(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is a complex organic compound characterized by its unique structure, which includes an anilino group, a methoxycarbonyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anilino Group: The anilino group can be introduced through a nucleophilic substitution reaction involving aniline and an appropriate electrophile.
Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a carboxylic acid derivative.
Formation of the Conjugated Diene System: The conjugated diene system can be formed through a series of elimination reactions, often involving the use of strong bases and heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anilino group can participate in electrophilic substitution reactions, while the methoxycarbonyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aniline in the presence of a suitable electrophile, such as acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilines or esters.
Scientific Research Applications
(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes or receptors, potentially inhibiting their activity. The conjugated diene system may participate in electron transfer reactions, affecting cellular redox states. Additionally, the methoxycarbonyl group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E,4Z)-2,4-Hexadienoic acid: Similar conjugated diene system but lacks the anilino and methoxycarbonyl groups.
2-Methoxyphenyl isocyanate: Contains a methoxy group and an aromatic ring but differs in its functional groups and reactivity.
4-Anilinoquinazoline: Contains an anilino group and is used in medicinal chemistry but has a different core structure.
Uniqueness
(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an anilino group and a conjugated diene system allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(2E,4Z)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGPQZCFBLFIG-GOJKSUSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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